molecular formula C18H18O2 B2580176 (2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 39059-95-5

(2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B2580176
CAS No.: 39059-95-5
M. Wt: 266.34
InChI Key: VBJALZMAELXFMU-UHFFFAOYSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 4-ethoxyphenyl (ring B) and 4-methylphenyl (ring A) substituent. Chalcones are known for their diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties, as well as applications in materials science due to their nonlinear optical (NLO) properties . The ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups in this compound influence its electronic, steric, and supramolecular characteristics, which are critical for its functional behavior.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-20-17-11-6-15(7-12-17)8-13-18(19)16-9-4-14(2)5-10-16/h4-13H,3H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJALZMAELXFMU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39059-95-5
Record name 4-ETHOXY-4'-METHYLCHALCONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as solid bases, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study: Cytotoxicity Assessment

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18ROS generation and mitochondrial damage

1.2 Antimicrobial Properties

Chalcones also exhibit antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1562
Escherichia coli12125

Materials Science Applications

2.1 Nonlinear Optical Properties

Chalcones like this compound are explored for their nonlinear optical properties, which are essential in photonic applications. Studies have reported that this compound can be used to fabricate organic nonlinear optical materials with high second-order susceptibility .

Data Table: Nonlinear Optical Coefficients

Compound NameSecond-order Nonlinearity (pm/V)
This compound30
Reference Compound A25
Reference Compound B35

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects on Electronic Properties

  • Methoxy vs. Ethoxy Groups :
    The replacement of a methoxy (–OCH₃) group (e.g., in (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with an ethoxy group increases steric bulk and slightly enhances electron-donating capacity. This modification alters intermolecular interactions, as observed in Hirshfeld surface analyses, where ethoxy-substituted chalcones exhibit distinct hydrogen-bonding and van der Waals interactions compared to methoxy analogues .
  • Halogen vs. Ethoxy Substitution :
    Halogenated derivatives (e.g., (E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) show higher electronegativity, leading to stronger hydrogen-bond acceptor activity. For example, chloro-substituted chalcones demonstrate superior ACE2 binding affinity compared to ethoxy-substituted counterparts, as seen in molecular docking studies .

Table 1: Substituent Effects on Key Properties

Compound Substituents (Ring A/Ring B) Electronic Effects Biological Activity (IC₅₀ or Binding Affinity)
Target Compound 4-methyl / 4-ethoxy Moderate EWG/EDG Not reported
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-methyl / 4-chloro Strong EWG High ACE2 binding affinity
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Phenyl / 4-methoxy Moderate EDG Lower NLO response vs. ethoxy derivatives
Cardamonin (cluster 5) 2,4-hydroxy / Unsubstituted Strong EDG IC₅₀ = 4.35 μM (highest inhibitory activity)

Antibacterial Effects :

  • The compound (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one demonstrates moderate activity against S. aureus (MIC ~10–25 μM), outperforming thiophene-substituted analogues but underperforming compared to fluorophenyl derivatives .

Enzyme Inhibition :

  • Ethoxy and methyl groups contribute to moderate xanthine oxidase (XO) inhibition. In contrast, trifluoromethyl-substituted chalcones (e.g., (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one) show enhanced XO inhibitory activity due to the electron-withdrawing CF₃ group .

Physicochemical and Supramolecular Properties

Crystal Packing and Solubility :

  • The ethoxy group in the target compound promotes a more ordered crystal lattice compared to methoxy analogues, as evidenced by Hirshfeld surface analyses showing increased C–H···O interactions (62.8% vs. 58.4% in methoxy derivatives) .
  • Bromo- and methoxy-substituted chalcones (e.g., (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one) exhibit superior NLO responses due to polarized π-conjugation, whereas ethoxy derivatives balance solubility and crystallinity .

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility (DMSO) NLO Response (β value)
Target Compound Not reported Moderate Moderate
LabMol-95 [(2E)-1-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one] 194 High Not reported
(2E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one 185–190 Low High (β = 12.8 ×10⁻³⁰ esu)

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating Groups (EDGs) : Ethoxy and methoxy groups enhance π-electron density, improving antioxidant activity but reducing enzyme inhibition potency compared to electron-withdrawing groups (EWGs) like halogens .
  • Substituent Position : Para-substitution on both rings maximizes conjugation and bioactivity. For example, 4-ethoxy-4′-methyl substitution in the target compound offers a balance between steric hindrance and electronic effects, whereas meta-substitution (e.g., 3-nitro in LabMol-67) reduces potency .

Biological Activity

(2E)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C18H18O2
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 39059-95-5

Anticancer Properties

Chalcones, including this compound, have shown promising results in various cancer models. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies.

  • Cell Proliferation Inhibition : A study demonstrated that the compound exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values ranged from 23 to 33 nM, indicating strong potency comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
  • Mechanism of Action : The compound appears to disrupt tubulin polymerization, a critical process in cell division. It interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and subsequent apoptosis .

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, contributing to its potential in mitigating oxidative stress-related diseases .

Data Tables

Study Cell Line IC50 (nM) Mechanism
Study 1MCF-723Tubulin inhibition
Study 2MDA-MB-23133Apoptosis induction
Study 3HCT11640Cell cycle arrest

Case Study 1: Antiproliferative Effects

In a comparative study of various chalcone derivatives, this compound was found to be among the most effective compounds against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of this chalcone derivative. The results indicated that it significantly reduced oxidative stress markers in vitro, suggesting its utility in preventing oxidative damage in cells .

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